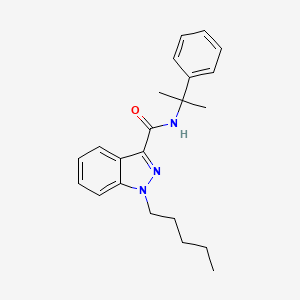

Cumyl-PINACA

Übersicht

Beschreibung

- CUMYL-PINACA (auch bekannt als SGT-24) ist ein synthetisches Cannabinoid auf Indazol-3-Carboxamid-Basis.

- Es wirkt als potenter Agonist für Cannabinoid-Rezeptoren mit etwa dreifacher Selektivität für CB₁-Rezeptoren (EC₅₀ von 0,15 nM) und CB₂-Rezeptoren (EC₅₀ von 0,41 nM) beim Menschen .

- Seine physiologischen und toxikologischen Eigenschaften in vivo sind nicht vollständig geklärt .

Vorbereitungsmethoden

- Synthesewege für CUMYL-PINACA beinhalten chemische Synthese.

- Spezielle Reaktionsbedingungen und industrielle Produktionsverfahren sind in der Öffentlichkeit nicht weit verbreitet.

Analyse Chemischer Reaktionen

- CUMYL-PINACA kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen werden nicht explizit angegeben.

- Hauptprodukte, die aus diesen Reaktionen entstehen, bleiben ungeklärt.

Wissenschaftliche Forschungsanwendungen

- CUMYL-PINACA wurde in illegalen Produkten als Designerdroge identifiziert .

- Seine Anwendungen erstrecken sich auf Bereiche wie Chemie, Biologie, Medizin und Industrie, obwohl detaillierte Forschung begrenzt bleibt.

Wirkmechanismus

- Die Verbindung entfaltet ihre Wirkung durch Bindung an Cannabinoid-Rezeptoren (CB₁ und CB₂).

- Molekulare Ziele und Pfade, die an seiner Wirkung beteiligt sind, erfordern weitere Untersuchungen.

Wirkmechanismus

- The compound exerts its effects by binding to cannabinoid receptors (CB₁ and CB₂).

- Molecular targets and pathways involved in its action require further investigation.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von CUMYL-PINACA liegt in seiner Indazol-3-Carboxamid-Struktur.

- Ähnliche Verbindungen sind AB-PINACA und 5-Fluor-CUMYL-PINACA (ein Derivat von AB-PINACA) .

Biologische Aktivität

Cumyl-PINACA, a synthetic cannabinoid, has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolism, and implications for public health, supported by data tables and case studies.

Overview of this compound

This compound is part of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its structure includes a cumyl group and an indazole core, which contribute to its binding affinity and efficacy at cannabinoid receptors.

Biological Activity

Binding Affinity and Efficacy:

this compound exhibits high binding affinity for the cannabinoid receptors CB1 and CB2. Research indicates that it acts as a full agonist at these receptors, with an EC50 value of approximately 0.06 nM at the CB1 receptor, making it one of the most potent synthetic cannabinoids tested .

Table 1: Binding Affinities and Functional Activities

| Compound | Receptor | Ki (nM) | EC50 (nM) |

|---|---|---|---|

| This compound | CB1 | 2.6 | 0.06 |

| 5F-Cumyl-PINACA | CB1 | 14.7 | 0.06 |

| CUMYL-4CN-BINACA | CB1 | 2.6 | 0.58 |

The data shows that this compound has a significantly lower EC50 compared to other synthetic cannabinoids, indicating its high potency .

Metabolism

The metabolism of this compound has been studied to understand its pharmacokinetics and potential metabolites. Research highlights that the primary metabolic pathways involve hydroxylation and N-dealkylation, similar to other synthetic cannabinoids like AM-2201 and JWH-018 .

Table 2: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| Hydroxylation | Addition of hydroxyl groups |

| N-Dealkylation | Removal of alkyl groups from nitrogen |

| Glucuronidation | Conjugation with glucuronic acid |

These metabolic processes can lead to various metabolites detectable in biological samples, which are crucial for forensic analysis and understanding the drug's effects on human health.

Case Study 1: Public Health Implications

In a case reported in Trieste, Italy, individuals experienced severe adverse effects after inhaling products containing synthetic cannabinoids labeled as "Che Sballo platinum." Analysis revealed the presence of 5F-Cumyl-PINACA, leading to symptoms such as hallucinations and tachycardia. The findings underscore the need for awareness regarding the potency and risks associated with synthetic cannabinoids .

Case Study 2: E-Liquid Analysis

A study examining e-liquids for electronic cigarettes found that this compound was the most potent substance among those tested. The implications of its use in vaping products raise concerns about the health risks posed to users, particularly adolescents .

Eigenschaften

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBASRYREGWIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019036 | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-15-5 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.